molecular formula C20H15FN4OS2 B11499264 2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B11499264
M. Wt: 410.5 g/mol
InChI Key: VOUAVIKTRIMVRY-UHFFFAOYSA-N
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Description

2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that features a combination of fluorophenyl, thiophene, triazole, and phenylacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions The process begins with the preparation of the triazole ring, which is then functionalized with the fluorophenyl and thiophene groupsCommon reagents used in these reactions include various halogenated compounds, thiols, and amines, under conditions such as reflux or catalytic environments .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C20H15FN4OS2

Molecular Weight

410.5 g/mol

IUPAC Name

2-[[4-(4-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C20H15FN4OS2/c21-14-8-10-16(11-9-14)25-19(17-7-4-12-27-17)23-24-20(25)28-13-18(26)22-15-5-2-1-3-6-15/h1-12H,13H2,(H,22,26)

InChI Key

VOUAVIKTRIMVRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=CS4

Origin of Product

United States

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